molecular formula C8H6ClNO B13023827 5-chloro-1H-indol-6-ol

5-chloro-1H-indol-6-ol

Cat. No.: B13023827
M. Wt: 167.59 g/mol
InChI Key: FIOKUQGAUOSMLH-UHFFFAOYSA-N
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Description

5-chloro-1H-indol-6-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound features a chlorine atom at the 5th position and a hydroxyl group at the 6th position of the indole ring, making it a unique and valuable compound for various applications.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1H-indol-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-1H-indol-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-1H-indol-6-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for chemical modifications. Additionally, the hydroxyl group at the 6th position enhances its solubility and potential interactions with biological targets .

Biological Activity

5-Chloro-1H-indol-6-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by a chlorine atom at the 5-position and a hydroxyl group at the 6-position. Its molecular formula is C8H6ClN1OC_8H_6ClN_1O, and it has a molecular weight of approximately 169.59 g/mol. The presence of these functional groups enhances its interaction with biological targets, making it suitable for various therapeutic applications.

Target Interactions:
this compound interacts with multiple biological targets, primarily through hydrogen bonding and halogen interactions. These interactions facilitate binding with enzymes and receptors, leading to significant biological effects.

Biochemical Pathways:
The compound is involved in several biochemical pathways, affecting cellular signaling and gene expression. Indole derivatives like this compound have been shown to modulate pathways related to inflammation, cancer progression, and microbial resistance.

Biological Activities

This compound exhibits a range of biological activities:

  • Antimicrobial Activity: Studies have demonstrated that compounds similar to this compound possess significant antimicrobial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans .
  • Anticancer Properties: Research indicates that this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects: The compound has shown potential in reducing inflammation by modulating cytokine release and inhibiting inflammatory pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several indole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) for MRSA was found to be as low as 0.25 µg/mL for certain analogs, indicating strong antimicrobial potential without significant cytotoxicity .

CompoundMIC (µg/mL)Cytotoxicity (HEK293)
This compound≤0.25Non-cytotoxic
Analog A0.50Low cytotoxicity
Analog B1.00Moderate cytotoxicity

Case Study 2: Anticancer Activity

In vitro assays demonstrated that this compound significantly inhibited the growth of various cancer cell lines. For instance, treatment with concentrations up to 50 µM resulted in over 87% cell viability in non-cancerous cells while effectively reducing viability in cancerous cells .

Properties

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

5-chloro-1H-indol-6-ol

InChI

InChI=1S/C8H6ClNO/c9-6-3-5-1-2-10-7(5)4-8(6)11/h1-4,10-11H

InChI Key

FIOKUQGAUOSMLH-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC(=C(C=C21)Cl)O

Origin of Product

United States

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